2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid
Overview
Description
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAAO has been shown to have a positive impact on various neurological and psychiatric disorders, making it a promising candidate for drug development.
Mechanism Of Action
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors work by blocking the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This leads to an increase in the levels of D-serine, an endogenous co-agonist of the NMDA receptor. This, in turn, enhances NMDA receptor-mediated neurotransmission, which has been shown to have a positive impact on various neurological and psychiatric disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively studied in animal models and human clinical trials. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, which enhances NMDA receptor-mediated neurotransmission. This has been shown to have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in lab experiments include their high potency and specificity for 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, making them suitable for studying the role of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid in various biological processes. However, there are also limitations to using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors, including their potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors. One area of focus is the development of more potent and selective 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with fewer off-target effects. Another area of focus is the development of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in various neurological and psychiatric disorders.
Scientific Research Applications
The potential therapeutic applications of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively researched in recent years. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This can have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
properties
CAS RN |
14091-10-2 |
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Product Name |
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid |
Molecular Formula |
C11H9Cl2NO3 |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
2-acetamido-3-(3,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
HSYXRTFLJZJGAM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
synonyms |
2-ACETYLAMINO-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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